1-(5-Bromo-3-methylpyridin-2-yl)azepane

Descripción

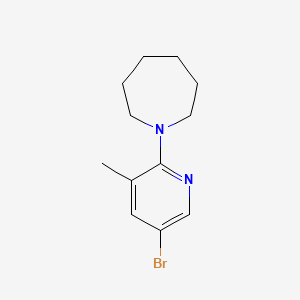

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGWFRKNWMTQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219720 | |

| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-05-9 | |

| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 1 5 Bromo 3 Methylpyridin 2 Yl Azepane

Mechanistic Pathways of Azepane Ring Formation and Related Cyclizations

The azepane moiety, a seven-membered saturated nitrogen heterocycle, can be synthesized through various mechanistic pathways, primarily involving ring expansion or intramolecular cyclization. While direct cyclization strategies are common, ring expansion methods offer a powerful approach to access the azepane framework from more readily available smaller rings.

Other cyclization strategies include reactions that form the seven-membered ring from acyclic precursors. These often rely on creating two new bonds to form the heterocyclic system. The specific mechanism is highly dependent on the starting materials and reagents used. A review of the synthesis of seven-membered heterocycles highlights that many mechanisms involve the ring expansion of five or six-membered compounds through thermal, photochemical, or microwave-assisted methods. researchgate.net

Detailed Analysis of Pyridine (B92270) Ring Functionalization Mechanisms, Including Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution

The synthesis of the 1-(5-Bromo-3-methylpyridin-2-yl)azepane core structure hinges on the precise functionalization of the pyridine ring. This requires a careful selection of reactions that control the regioselectivity of substituent placement. The two primary mechanisms governing this are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr)

The attachment of the azepane ring to the C2 position of the pyridine core is archetypal of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, the secondary amine of the azepane ring acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing a suitable leaving group, typically a halide (e.g., Cl, Br), from the C2 position.

The pyridine ring is inherently activated towards nucleophilic attack at the ortho (C2/C6) and para (C4) positions due to the electron-withdrawing effect of the ring nitrogen. This effect delocalizes the negative charge of the intermediate complex, thereby stabilizing it. The SNAr mechanism is generally a two-step addition-elimination process. researchgate.net

Addition Step: The nucleophile (azepane) attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group.

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the reaction conditions. sci-hub.se While methods often require elevated temperatures or highly polar solvents, microwave-assisted synthesis in more benign solvents like ethanol has proven effective for the nucleophilic substitution of halopyridines. tandfonline.comchemrxiv.org

Electrophilic Aromatic Substitution (SEAr)

The synthesis of the required 5-bromo-3-methylpyridine precursor involves Electrophilic Aromatic Substitution (SEAr). However, pyridine itself is highly unreactive towards electrophiles. The electronegative nitrogen atom deactivates the ring, making SEAr reactions much slower than on benzene. wikipedia.orgyoutube.com Furthermore, the nitrogen atom is basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, which further deactivates the ring. wikipedia.org

When SEAr does occur, substitution is directed to the C3 (meta) position. Attack at the C2 or C4 positions would result in an unstable cationic intermediate where the positive charge is placed on the carbon adjacent to the already partially positive nitrogen, which is highly unfavorable. quora.com In contrast, attack at C3 keeps the positive charge away from the nitrogen atom, leading to a more stable intermediate. quora.com

To synthesize the 5-bromo-3-methylpyridine precursor, a multi-step approach is necessary. For example, starting with 3-methylpyridine (3-picoline), bromination would be directed by the methyl group and the ring nitrogen. The presence of substituents already on the ring dictates the position of further electrophilic attack. A plausible synthetic route for a related compound, 3-bromo-5-methylpyridine, involves the diazotization of 3-amino-5-methylpyridine followed by a Sandmeyer-type reaction. patsnap.com Computational studies using molecular electron density theory have further elucidated the mechanisms and regioselectivity of SEAr reactions on pyridine derivatives. rsc.orgresearchgate.net

Table 1: Comparison of Substitution Mechanisms on the Pyridine Ring

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (SEAr) |

|---|---|---|

| Reactant Type | Nucleophile (e.g., amine, alkoxide) | Electrophile (e.g., Br⁺, NO₂⁺) |

| Ring Reactivity | Activated (electron-deficient ring) | Deactivated (electron-deficient ring) |

| Favored Positions | C2, C4 (ortho, para) | C3 (meta) |

| Key Intermediate | Meisenheimer Complex (anionic) | Wheland Intermediate / σ-complex (cationic) |

| Influence of N Atom | Stabilizes intermediate via charge delocalization | Destabilizes intermediate via induction/field effect |

Understanding Transition States and Intermediates in Synthetic Pathways

The energetic landscape of a reaction, defined by its intermediates and transition states, determines its feasibility and rate. In the SNAr pathway critical to the formation of this compound, the Meisenheimer complex is the key intermediate.

A Meisenheimer complex is a 1:1 adduct formed between an electron-deficient aromatic compound and a nucleophile. wikipedia.org In the context of this synthesis, it is the anionic, non-aromatic species formed when azepane attacks the C2 position of the 2-halo-5-bromo-3-methylpyridine precursor. The stability of this intermediate is crucial for the reaction to proceed. Its formation is generally the rate-determining step.

The negative charge in the Meisenheimer complex is delocalized across the π-system and, most importantly, onto the electronegative nitrogen atom of the pyridine ring. This delocalization provides significant stabilization. Resonance structures can be drawn showing the negative charge residing on the ring nitrogen when the attack occurs at the C2 or C4 positions, but not when the attack is at C3. This difference in stability explains the strong regiochemical preference for ortho/para substitution in pyridine SNAr reactions.

Table 2: Relative Stability of Meisenheimer Intermediates in Pyridine

| Position of Nucleophilic Attack | Charge Delocalization | Relative Stability of Intermediate |

|---|---|---|

| C2 (ortho) | Negative charge delocalized onto the electronegative nitrogen atom | High |

| C3 (meta) | Negative charge delocalized only on carbon atoms | Low |

| C4 (para) | Negative charge delocalized onto the electronegative nitrogen atom | High |

Recent studies, however, have raised questions about the universal nature of a stable Meisenheimer intermediate. bris.ac.uk Evidence from kinetic isotope effects and DFT calculations suggests that some SNAr reactions may proceed through a more concerted pathway, where the Meisenheimer complex represents a transition state rather than a distinct intermediate. bris.ac.uk In such a mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. For the reaction of pyridinium ions with piperidine, computational results suggest that the elimination stage can be complex, with proton transfer and leaving group departure being either concerted or stepwise depending on the leaving group. scispace.com The decomposition of the Meisenheimer complex involves a transition state where the leaving group departs to restore the aromaticity of the ring. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 5 Bromo 3 Methylpyridin 2 Yl Azepane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP combined with a basis set such as 6-311G(d,p), a molecule's lowest energy conformation can be identified. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For 1-(5-Bromo-3-methylpyridin-2-yl)azepane, DFT calculations would reveal the precise spatial arrangement of its constituent atoms. The geometry of the pyridine (B92270) ring, while largely planar, would exhibit minor distortions due to its substituents: the bromine atom, the methyl group, and the azepane ring. The seven-membered azepane ring is known to adopt several conformations, with the twist-chair form often being the most stable. DFT would pinpoint the most probable conformation of the azepane ring and its orientation relative to the pyridine moiety.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. These calculations are fundamental to understanding the molecule's stability and reactivity.

Illustrative Geometrical Parameters:

Below is a table of expected bond lengths and angles for key structural components of this compound, based on general values for similar chemical structures.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.90 Å |

| C-N (Pyridine Ring) | 1.34 Å | |

| C-C (Pyridine Ring) | 1.39 Å | |

| C-N (Pyridine-Azepane Link) | 1.40 Å | |

| C-C (Azepane Ring) | 1.54 Å | |

| C-N (Azepane Ring) | 1.47 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-N-C (Pyridine Ring) | 117.0° | |

| C-C-N (Pyridine-Azepane Link) | 121.0° |

Note: The data in this table is illustrative and represents typical values for the specified bond types. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the reactivity of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher stability and lower reactivity. In studies of various pyridine derivatives, the HOMO-LUMO gap has been effectively used to describe their stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the azepane ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

Illustrative FMO Parameters:

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These energy values are illustrative and based on typical findings for similar heterocyclic compounds. The actual values are dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Calculations for Intramolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The bromine atom would also contribute to the electrostatic potential distribution. Such maps are useful in understanding non-covalent interactions.

Illustrative Dipole Moment:

| Parameter | Illustrative Value |

| Dipole Moment | 3.5 Debye |

Note: This value is an approximation for illustrative purposes. The actual dipole moment would be determined through specific calculations.

Theoretical Assessment of Reaction Energetics and Thermodynamic Stability

Computational chemistry allows for the theoretical assessment of a molecule's thermodynamic stability and the energetics of its potential reactions. The stability of this compound can be evaluated by calculating its enthalpy of formation. This involves computing the energies of the molecule and its constituent elements in their standard states and taking the difference.

While specific thermodynamic data for this compound is not available, these computational approaches provide a robust framework for predicting its stability and reactivity in various chemical environments.

Advanced Derivatives and Chemical Space Exploration Based on the 1 5 Bromo 3 Methylpyridin 2 Yl Azepane Scaffold

Design and Synthesis of Analogues with Varied Substituents on the Pyridine (B92270) Ring

The bromine atom at the C5 position of the pyridine ring is a key functional handle for introducing a wide array of substituents through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at this position.

Similarly, the Buchwald-Hartwig amination can be employed to introduce a variety of primary and secondary amines at the C5 position, leading to the formation of novel amino-pyridine derivatives. This reaction is known for its broad substrate scope and functional group tolerance. The Sonogashira coupling, on the other hand, provides a route to C5-alkynylated derivatives, which can serve as versatile intermediates for further transformations.

The following table outlines a representative, though not exhaustive, selection of potential analogues that could be synthesized from the parent scaffold using these established cross-coupling methodologies.

Table 1: Potential Analogues via Pyridine Ring Functionalization

| Substituent at C5 | Reaction Type | Reagent | Potential Properties Modification |

|---|---|---|---|

| Phenyl | Suzuki Coupling | Phenylboronic acid | Increased lipophilicity, potential for pi-stacking interactions |

| 4-Methoxyphenyl | Suzuki Coupling | (4-Methoxyphenyl)boronic acid | Introduction of a hydrogen bond acceptor |

| 3-Pyridyl | Suzuki Coupling | Pyridine-3-boronic acid | Altered polarity and potential for new hydrogen bonding |

| Morpholino | Buchwald-Hartwig Amination | Morpholine | Increased aqueous solubility and introduction of a basic center |

| N-Methylpiperazinyl | Buchwald-Hartwig Amination | N-Methylpiperazine | Introduction of a basic center, potential for salt formation |

Exploration of Azepane Ring Modifications and Related Heterocyclic Architectures

The seven-membered azepane ring offers significant opportunities for structural modification to explore three-dimensional chemical space. Modifications can include altering the ring size, introducing substituents, or replacing the azepane ring with other heterocyclic systems.

One advanced strategy for modifying saturated nitrogen heterocycles is through ring expansion or contraction reactions. For instance, methodologies for the ring expansion of piperidines to azepanes are known and could potentially be adapted in reverse to synthesize six-membered piperidine analogues from a suitable azepane precursor. More recent developments have shown the synthesis of polysubstituted azepanes through the dearomative ring expansion of nitroarenes, a strategy that could be envisioned for constructing highly functionalized azepane rings before their coupling to the pyridine core.

The introduction of substituents onto the azepane ring itself can significantly impact the molecule's conformation and physicochemical properties. This can be achieved by starting with pre-functionalized azepane building blocks prior to their coupling with the 2-halopyridine. For example, using optically active substituted azepanes would allow for the synthesis of enantiomerically pure final compounds, which is crucial for studying stereoselective interactions with biological targets.

Furthermore, the azepane moiety can be replaced with other saturated heterocyclic rings to probe the impact of ring size and heteroatom composition on activity. This "ring-hopping" approach is a common strategy in medicinal chemistry.

Table 2: Potential Azepane Ring Modifications and Replacements

| Modification | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Introduction of a hydroxyl group | Use of a hydroxyl-substituted azepane starting material | Increased polarity, potential for hydrogen bonding |

| Introduction of a gem-dimethyl group | Use of a dimethyl-substituted azepane starting material | Conformational restriction, increased lipophilicity |

| Ring contraction to piperidine | Synthesis from a piperidine precursor | Altered 3D shape and basicity |

| Ring expansion to azocane | Synthesis from an azocane precursor | Increased flexibility and conformational space |

| Replacement with morpholine | Synthesis from morpholine | Introduction of an additional heteroatom, altered solubility |

Integration of the Scaffold into Novel Polycyclic Systems (e.g., imidazopyridines, benzazepines)

The 1-(5-bromo-3-methylpyridin-2-yl)azepane scaffold can serve as a sophisticated starting material for the synthesis of fused heterocyclic systems, significantly increasing molecular complexity and rigidity.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry. The synthesis of these systems often begins with a 2-aminopyridine derivative. To utilize the this compound scaffold, a synthetic sequence would first involve the replacement of the azepane group with an amino group. This could potentially be achieved through nucleophilic aromatic substitution under harsh conditions or, more likely, through a multi-step sequence. A more viable approach would be to start with a 2-amino-5-bromo-3-methylpyridine core, functionalize it to build the desired polycyclic system, and then introduce the azepane ring.

For instance, the 2-aminopyridine precursor could be reacted with an α-haloketone in a classic Tschitschibabin reaction or one of its modern variants to construct the fused imidazole ring. Subsequent functionalization of the bromine at the now-imidazo[1,2-a]pyridine core could be performed, followed by a final step to introduce the azepane moiety at a suitable position.

Another class of polycyclic systems of interest is the benzazepines. The construction of a benzazepine ring fused to the pyridine core would represent a significant synthetic challenge. One hypothetical approach could involve an intramolecular cyclization. For example, if the bromine at the C5 position is replaced with a vinyl group via a Stille or Suzuki coupling, and a suitable functional group is present on a substituent at the C3-methyl position, a ring-closing metathesis reaction could potentially be employed to form a seven-membered ring fused to the pyridine. More established methods often involve the ring expansion of smaller fused systems or intramolecular cyclizations of appropriately substituted precursors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| (4-Methoxyphenyl)boronic acid |

| Pyridine-3-boronic acid |

| Morpholine |

| N-Methylpiperazine |

| Phenylacetylene |

| 2-amino-5-bromo-3-methylpyridine |

| Imidazo[1,2-a]pyridine |

| Benzazepine |

| Piperidine |

| Azocane |

Emerging Research Avenues and Future Directions for 1 5 Bromo 3 Methylpyridin 2 Yl Azepane Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for pyridine (B92270) and azepine derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. The principles of green chemistry offer a framework for developing more environmentally benign and efficient alternatives. nih.govrasayanjournal.co.in Future research into the synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane is expected to focus on several key green strategies.

Microwave-assisted synthesis, for instance, has emerged as a powerful tool for accelerating reaction times, improving yields, and reducing energy consumption in the synthesis of heterocyclic compounds. ijarsct.co.inmdpi.com The application of microwave irradiation to the key bond-forming reactions in the synthesis of the pyridine-azepane scaffold could offer a significant improvement over conventional heating methods. researchgate.net Similarly, ultrasound-assisted synthesis presents another energy-efficient alternative that can enhance reaction rates and yields. nih.govijarsct.co.in

The choice of solvent is another critical aspect of green synthesis. The exploration of alternative solvent systems, such as Deep Eutectic Solvents (DES) or supercritical CO₂, could drastically reduce the environmental impact of the synthesis process. ijarsct.co.in These solvents are often biodegradable, non-toxic, and can be recycled. ijarsct.co.in Moreover, the development of solvent-free or solid-state reaction conditions represents an even more ambitious goal, minimizing waste at the source. ijarsct.co.inmdpi.com

The use of green catalysts, which are recyclable and non-toxic, is another cornerstone of sustainable synthesis. nih.gov Research could focus on identifying robust and efficient catalysts for the construction of the pyridine and azepane rings, moving away from stoichiometric reagents that contribute to low atom economy. mdpi.com

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound and related heterocycles.

| Green Chemistry Approach | Potential Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ijarsct.co.inmdpi.com | Effective for the synthesis of various pyridine and azepine derivatives. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy efficiency. nih.govijarsct.co.in | A promising green alternative to conventional heating methods. ijarsct.co.in |

| Alternative Solvent Systems | Use of non-toxic, biodegradable, and recyclable solvents like DES and supercritical CO₂. ijarsct.co.in | Reduces the environmental impact of chemical processes. ijarsct.co.in |

| Solvent-Free Reactions | Minimizes waste generation and simplifies purification. ijarsct.co.inmdpi.com | Mechanochemistry offers an innovative approach to solvent-free synthesis. ijarsct.co.in |

| Green Catalysis | Use of recyclable catalysts, improved atom economy, and reduced hazardous waste. nih.govmdpi.com | Metal-catalyzed coupling reactions are a key area of development. mdpi.com |

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of medicinal chemistry, from drug discovery to synthesis planning. nih.govnih.gov For this compound, AI and ML can play a pivotal role in designing new analogs with improved properties and in predicting the outcomes of their synthesis.

In the realm of compound design, generative models can propose novel molecular structures with desired biological activities. nih.gov By learning the complex relationships between chemical structure and biological function, these models can explore vast chemical spaces to identify new pyridine-azepane derivatives that are optimized for a specific target. rsc.orgfrontiersin.org This de novo design approach has the potential to accelerate the discovery of new therapeutic agents. nih.gov

Furthermore, AI can assist in retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials. nih.gov This can be particularly useful for planning the synthesis of intricate derivatives of this compound.

The table below highlights the key applications of AI and ML in the context of research on this compound.

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Algorithms trained on reaction data predict products, yields, and optimal conditions. chemai.ioeurekalert.org | Reduces experimental workload and accelerates synthesis optimization. chemai.io |

| De Novo Compound Design | Generative models propose novel molecules with desired properties. nih.gov | Accelerates the discovery of new drug candidates with improved efficacy. rsc.orgfrontiersin.org |

| Retrosynthetic Analysis | AI tools suggest synthetic pathways from target molecules to starting materials. nih.gov | Streamlines the planning of complex chemical syntheses. nih.gov |

| Property Prediction | Models predict physicochemical and biological properties of virtual compounds. | Enables the prioritization of candidates for synthesis and testing. |

Exploration of Supramolecular Chemistry Involving the Pyridine-Azepane Moiety

Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting possibilities for the pyridine-azepane scaffold. The specific arrangement of atoms and functional groups in this compound can lead to the formation of well-defined, non-covalent interactions, such as hydrogen bonds and halogen bonds. nih.gov These interactions can direct the self-assembly of molecules into ordered structures with unique properties.

The bromine atom on the pyridine ring introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. This interaction can be a powerful tool for crystal engineering, allowing for the design of materials with specific architectures and properties.

Research in this area would involve the synthesis of a series of related pyridine-azepane derivatives and the detailed analysis of their crystal structures to understand the interplay of different non-covalent interactions. This knowledge could be applied to the design of new materials, such as co-crystals with tailored physical properties, or to understand how these molecules might interact with biological targets.

The following table summarizes the key aspects of the supramolecular chemistry of the pyridine-azepane moiety.

| Supramolecular Interaction | Key Features | Potential Applications |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov | Formation of predictable supramolecular architectures like chains and sheets. nih.gov |

| Halogen Bonding | The bromine atom can act as a halogen bond donor. | Crystal engineering and the design of novel materials. |

| Conformational Effects | The azepine ring can adopt various conformations (boat, twist-boat, etc.). nih.gov | Influences molecular packing and the overall supramolecular structure. nih.gov |

Q & A

Q. What are the critical steps for optimizing the synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane to ensure high yield and purity?

- Methodological Answer : The synthesis involves three key steps: (1) Selection of starting materials (e.g., brominated pyridine derivatives), (2) Reduction or coupling reactions to introduce the azepane ring, and (3) Purification via column chromatography or recrystallization. For example, sodium borohydride in anhydrous tetrahydrofuran (THF) can reduce intermediates, while inert atmospheres prevent side reactions. Monitoring reaction progress via TLC or HPLC ensures optimal termination points. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–60°C), and solvent polarity .

Q. How do structural modifications (e.g., bromine position) influence the reactivity of this compound compared to analogs?

- Methodological Answer : Comparative studies using computational tools (e.g., DFT calculations) and experimental techniques (NMR, X-ray crystallography) reveal that bromine at the 5-position enhances electrophilic aromatic substitution reactivity. In contrast, methyl groups at the 3-position increase steric hindrance, affecting nucleophilic attack rates. For example, replacing bromine with chlorine reduces halogen-bonding interactions in protein-ligand studies. Structural analogs like 1-(4-Nitrophenyl)azepane show distinct electronic properties due to nitro group electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound?

- Methodological Answer : Contradictions often arise from disordered atoms or twinned crystals. Using SHELXL for refinement allows for anisotropic displacement parameter adjustments and twin-law identification. For example, applying the Hooft parameter in SHELX improves R-factor convergence. ORTEP-3 visualizes thermal ellipsoids to identify problematic regions, while high-resolution data (≤1.0 Å) minimizes model bias. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .

Q. What experimental designs are recommended to study the environmental degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies under controlled conditions:

- Hydrolysis : Vary pH (2–12) and temperature (25–50°C) to assess stability.

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure.

- Biotic Degradation : Incubate with microbial consortia from soil/water samples and monitor via LC-MS.

Quantify metabolites (e.g., dehalogenated products) using isotopic labeling ( tracking) and compare with computational predictions (QSAR models) .

Q. How can researchers validate the biological activity of this compound against conflicting in vitro and in vivo data?

- Methodological Answer : Address discrepancies by:

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM).

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation in vivo.

- Target Engagement Studies : Employ SPR or ITC to confirm binding affinity to proposed targets (e.g., kinases).

For example, low in vivo efficacy may result from poor blood-brain barrier penetration, assessed via PAMPA-BBB assays .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in azepane derivatives?

- Methodological Answer : Combine multivariate analysis (e.g., PCA or PLS regression) with molecular docking (AutoDock Vina) to correlate substituent effects (e.g., Hammett σ values) with bioactivity. For instance, PCA can reduce dimensionality in datasets with >20 variables (e.g., logP, polar surface area). Validate models using leave-one-out cross-validation and external test sets. Conflicting SAR trends may arise from off-target effects, requiring cheminformatic tools like ChEMBL for data reconciliation .

Q. How should researchers design experiments to distinguish between enantiomer-specific effects of this compound?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Characterize using chiral HPLC (Chiralpak AD-H column) and compare biological activity in cell-based assays (e.g., IC differences ≥10-fold indicate stereoselectivity). Molecular dynamics simulations (Amber/NAMD) can predict binding mode variations between enantiomers .

Comparative Studies

Q. How does this compound compare to its non-brominated analogs in pharmacokinetic studies?

- Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) and plasma protein binding (PPB) studies. Bromine increases molecular weight (~80 Da) and logP (~0.5 units), reducing aqueous solubility but enhancing membrane permeability. Compare metabolic stability in hepatocyte incubations: bromine may slow CYP450-mediated oxidation. Use compartmental modeling (e.g., WinNonlin) to derive AUC and t differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.